4'-Methyl-3-pyrrolidinopropiophenone

Behavioral pharmacology Abuse liability Locomotor activity

4′-Methyl-3-pyrrolidinopropiophenone (also referred to as 4′-methyl-α-pyrrolidinopropiophenone, 4-MePPP, or MPPP; CAS 87849-03-4) is a synthetic cathinone belonging to the α-pyrrolidinophenone subclass. It is structurally defined by a 4-methylphenyl group attached to a 3-(pyrrolidin-1-yl)propan-1-one backbone.

Molecular Formula C14H19NO
Molecular Weight 217.31 g/mol
CAS No. 87849-03-4
Cat. No. B8769120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Methyl-3-pyrrolidinopropiophenone
CAS87849-03-4
Molecular FormulaC14H19NO
Molecular Weight217.31 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)CCN2CCCC2
InChIInChI=1S/C14H19NO/c1-12-4-6-13(7-5-12)14(16)8-11-15-9-2-3-10-15/h4-7H,2-3,8-11H2,1H3
InChIKeyKKCZPVROBRXZKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4′-Methyl-3-pyrrolidinopropiophenone (CAS 87849-03-4): Procurement-Grade Overview of a DAT-Selective Pyrrolidinophenone


4′-Methyl-3-pyrrolidinopropiophenone (also referred to as 4′-methyl-α-pyrrolidinopropiophenone, 4-MePPP, or MPPP; CAS 87849-03-4) is a synthetic cathinone belonging to the α-pyrrolidinophenone subclass. It is structurally defined by a 4-methylphenyl group attached to a 3-(pyrrolidin-1-yl)propan-1-one backbone [1]. The compound is a monoamine transporter inhibitor with pronounced selectivity for the dopamine transporter (DAT) over the serotonin transporter (SERT), a profile that differentiates it from non-selective or serotonergic analogs within the same chemical series [2].

4′-Methyl-3-pyrrolidinopropiophenone (CAS 87849-03-4): Why In-Class Cathinones Cannot Be Interchanged for Quantitative Research or Reference Standard Applications


Although numerous α-pyrrolidinophenones share a common core scaffold, their pharmacological and behavioral signatures diverge sharply based on minor substituent modifications. Generic substitution within this class is unreliable because DAT/SERT selectivity ratios, abuse potential indicators in conditioned place preference (CPP) paradigms, and off‑target receptor activities are exquisitely sensitive to phenyl ring substitution and α‑carbon chain length [1]. The quantitative evidence below demonstrates that 4′-methyl-3-pyrrolidinopropiophenone occupies a unique parameter space that cannot be replicated by unsubstituted α‑PPP, longer‑chain analogs such as α‑PVP, or methyl‑shifted isomers such as 3‑methyl‑α‑PPP.

4′-Methyl-3-pyrrolidinopropiophenone: Quantitative Differentiation Evidence Against Comparator Analogs


Behavioral Pharmacology: Attenuated Abuse Potential in Locomotor and Conditioned Place Preference Assays vs. α-PBP and α-PVP

In a direct head‑to‑head study, 4′-MePPP produced locomotor stimulation in mice only at the highest tested dose (30 mg/kg), whereas α‑PBP and α‑PVP elicited long‑lasting hyperactivity across a broad dose range. In drug discrimination tests, 4′-MePPP fully substituted for methamphetamine but not cocaine; α‑PBP and α‑PVP substituted for both [1]. Crucially, 4′-MePPP failed to produce conditioned place preference (CPP) at any dose, while α‑PBP and α‑PVP each generated significant CPP in an inverted U‑shaped dose‑effect curve [1]. These three divergent outcomes indicate a substantially lower reinforcing efficacy and abuse liability for 4′-MePPP.

Behavioral pharmacology Abuse liability Locomotor activity

Molecular Selectivity: ~40‑Fold to >100‑Fold DAT‑over‑SERT Selectivity vs. Mephedrone and 4‑MEC

In rat brain synaptosomes, 4‑MePPP inhibited DAT with an IC₅₀ of 215 ± 13 nM but was essentially inactive at SERT (IC₅₀ >10 000 nM), yielding a DAT/SERT selectivity ratio of ≥ 40‑fold [1]. In HEK293 cells expressing human transporters, the selectivity was even more pronounced: hDAT IC₅₀ = 1.08 ± 0.1 μM vs. hSERT IC₅₀ = 126 ± 36 μM, representing ~117‑fold selectivity [1]. By contrast, mephedrone and 4‑MEC are non‑selective uptake inhibitors (IC₅₀ values at SERT and DAT within ~2‑fold of each other) [1]. This unique DAT‑selective blocking profile distinguishes 4‑MePPP from both older‑generation and second‑generation cathinones.

Monoamine transporter Dopamine transporter (DAT) Serotonin transporter (SERT) Selectivity ratio

5‑HT₂A Receptor Inverse Agonism: Class‑Specific Activity Lacking in Longer‑Chain or Methylenedioxy Analogs

Among nine synthetic cathinones screened for binding to human 5‑HT₂A receptors, only α‑PPP and 4‑methyl‑α‑PPP exhibited measurable affinities (low‑μM Ki values), whereas all other cathinones (including MDPV, α‑PVP, and methylenedioxy‑α‑PPP) had Ki > 10 μM [1]. In functional phosphoinositide hydrolysis assays, both α‑PPP and 4‑methyl‑α‑PPP displayed inverse agonist activity, a property not observed for any other tested pyrrolidinophenone [1]. This indicates that the specific combination of a short α‑carbon chain and a para‑methyl substituent on the phenyl ring uniquely confers 5‑HT₂A receptor engagement.

5‑HT₂A receptor Inverse agonism Off‑target pharmacology

In‑Vivo Neurochemical Selectivity: Dopamine‑Specific Elevation Without Serotonin Release vs. 4‑MEC

In rat nucleus accumbens microdialysis, 4‑MePPP (1–3 mg/kg, i.v.) produced selective, dose‑related increases in extracellular dopamine with no significant effect on extracellular serotonin (5‑HT) levels [1]. In stark contrast, 4‑MEC at equivalent doses generated large increases in 5‑HT accompanied by only small elevations in dopamine [1]. This in‑vivo neurochemical fingerprint aligns with the in‑vitro DAT‑selective blocker profile and confirms that 4‑MePPP does not act as a 5‑HT releaser.

Microdialysis Dopamine release In‑vivo neurochemistry

4′-Methyl-3-pyrrolidinopropiophenone: Evidence‑Backed Application Scenarios for Procurement and Research


DAT‑Selective Pharmacological Probe for Dopamine Transporter Studies

Based on the demonstrated ≥40‑fold selectivity for DAT over SERT in both rat and human transporter assays [1], 4‑MePPP serves as a potent DAT‑selective inhibitor. It can be employed in vitro to isolate dopaminergic contributions to monoamine transport without confounding serotonergic activity, a clear advantage over non‑selective analogs such as mephedrone or 4‑MEC [1].

Abuse‑Liability Benchmarking in Behavioral Pharmacology

The behavioral evidence that 4‑MePPP fails to produce CPP and exhibits limited locomotor stimulation compared to α‑PBP and α‑PVP [1] makes it a valuable negative control or low‑abuse‑liability comparator in animal models of drug reinforcement. Researchers designing studies on structural determinants of addiction risk can use 4‑MePPP to contrast with high‑reinforcing pyrrolidinophenones [1].

5‑HT₂A Receptor SAR and Off‑Target Screening

Given that 4‑methyl‑α‑PPP is one of only two cathinones in a nine‑compound panel to show low‑μM affinity and inverse agonist activity at human 5‑HT₂A receptors [1], it is an essential reference compound for structure‑activity relationship (SAR) campaigns exploring the emergence of 5‑HT₂A pharmacology within the pyrrolidinophenone class [1].

Forensic Chemistry and Analytical Reference Standard

The compound’s well‑characterized in‑vivo neurochemical profile (exclusive dopamine elevation without serotonin release) [1], together with its unique behavioral and molecular selectivity signatures, positions 4‑MePPP as a critical certified reference material for forensic toxicology laboratories developing or validating confirmatory assays for synthetic cathinones [1].

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